tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate
Description
tert-Butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate is a carbamate derivative featuring a cyclobutane ring substituted with a methyl group at position 1 and a ketone (oxo) group at position 2. The tert-butyl carbamate moiety is attached via a methylene linker to the cyclobutane ring. Cyclobutane-containing compounds are valued for their unique conformational rigidity and metabolic stability compared to larger ring systems .
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(4)6-5-8(11)13/h5-7H2,1-4H3,(H,12,14) |
InChI Key |
GJUGZRMTWJIFDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Route
A representative preparation method involves the following steps:
- Starting Material : A cyclobutanone derivative bearing a methyl substituent at the 1-position and an aminoalkyl side chain.
- Protection Step : The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- Reaction Conditions : The protection is generally carried out in an aprotic solvent like dichloromethane or ethyl acetate, at temperatures ranging from 0 °C to room temperature.
- Purification : The product is purified by standard techniques such as extraction, crystallization, or chromatography.
This method ensures selective protection of the amino group while preserving the ketone functionality on the cyclobutyl ring.
Alternative Methods and Catalysts
- Mixed Acid Anhydride Formation : In related t-butyl carbamate derivatives, mixed acid anhydrides are formed using isobutyl chlorocarbonate and an acid binding agent such as N-methylmorpholine, followed by condensation with an amine. This approach is documented in the preparation of similar Boc-protected amino acid derivatives and may be adapted for the target compound.
- Phase-Transfer Catalysis (PTC) : Alkylation reactions under phase-transfer catalysis conditions using tetrabutylammonium bromide as a catalyst and potassium hydroxide as a base have been employed for related carbamate derivatives, allowing efficient substitution reactions in ethyl acetate solvent.
Reaction Parameters and Yields
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | -20 to 40 °C (preferably -10 to 5 °C) | Cold conditions favor selectivity |
| Solvent | Ethyl acetate, dichloromethane | Anhydrous conditions recommended |
| Molar Ratios (reactants) | Boc2O : amine = 1.1 to 1.5 : 1 | Slight excess of Boc2O ensures completeness |
| Reaction Time | 3 to 5 hours | Monitored by TLC or HPLC |
| Yield | Typically 80-85% | Confirmed by NMR and MS analysis |
Analytical Confirmation
The identity and purity of this compound are confirmed by:
- [^1H NMR Spectroscopy](pplx://action/followup) : Characteristic signals for the tert-butyl group (singlet near 1.4 ppm), methylene protons adjacent to nitrogen, and ketone-adjacent protons.
- Mass Spectrometry (MS) : Molecular ion peak consistent with the expected molecular weight (~213 g/mol).
- Infrared Spectroscopy (IR) : Absorption bands corresponding to carbamate carbonyl (~1700 cm^-1) and ketone carbonyl (~1715 cm^-1).
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Cyclobutane Ring
Fluorinated Analog: tert-Butyl N-[(1-Fluoro-3-oxocyclobutyl)methyl]carbamate (CAS: 2231675-68-4)
- Structural Differences : Fluorine replaces the methyl group at position 1, and the oxo group shifts to position 3.
- Molecular Weight: Increases from 215.24 g/mol (hypothetical for the main compound) to 217.24 g/mol . Bioactivity: Fluorination often improves metabolic stability and membrane permeability in drug candidates .
Aromatic-Substituted Analog: tert-Butyl (1-(2-Fluorophenyl)-3-oxocyclobutyl)methylcarbamate
- Structural Differences : A 2-fluorophenyl group replaces the methyl group at position 1.
- Impact :
Benzyl-Substituted Analog: tert-Butyl N-(1-Benzyl-3-oxocyclobutyl)carbamate
- Structural Differences : A benzyl group substitutes the methyl at position 1, with oxo at position 3.
- Impact: Synthetic Utility: The benzyl group allows for further functionalization (e.g., hydrogenolysis).
Ring Size and Strain Comparisons
Cyclopropane Analogs (e.g., tert-Butyl N-[(1-Propanoylcyclopropyl)methyl]carbamate)
- Structural Differences : A smaller cyclopropane ring replaces cyclobutane.
- Impact :
Cyclopentane/Piperidine Analogs (e.g., tert-Butyl N-[(1S,3R)-3-Hydroxycyclopentyl]carbamate)
- Structural Differences : Five-membered rings (cyclopentane, piperidine) replace cyclobutane.
- Solubility: Hydroxyl groups in cyclopentane analogs (e.g., ) improve aqueous solubility .
Functional Group Modifications
Hydroxymethyl-Substituted Analog: tert-Butyl N-[cis-2-(Hydroxymethyl)cyclobutyl]carbamate
- Structural Differences : A hydroxymethyl group replaces the methylene-linked carbamate.
- Impact :
Thiophene-Containing Analog: tert-Butyl N-[2-Oxo-2-(thiophen-2-yl)ethyl]carbamate
Data Tables
Table 1: Molecular Properties of Selected Analogs
Biological Activity
tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C₉H₁₆N₂O₄
- Molecular Weight : 216.24 g/mol
- CAS Number : 212913-13-8
- Structure : The compound features a tert-butyl group attached to a carbamate moiety, linked to a cyclobutyl derivative.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including those involved in metabolic pathways. For instance, carbamates often act as reversible inhibitors of acetylcholinesterase (AChE), affecting neurotransmission and potentially leading to neurotoxic effects .
- Antimicrobial Properties : Some studies indicate that carbamate derivatives exhibit antibacterial activity. This is particularly relevant in the context of developing new antimicrobial agents against resistant strains .
- Anticancer Potential : Preliminary research suggests that certain structural analogs could have anticancer effects by modulating pathways involved in cell proliferation and apoptosis .
Antimicrobial Activity
A study evaluated the antimicrobial effects of various carbamate derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.
| Compound Name | Activity Against Gram-positive Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Yes | 32 µg/mL |
| Control (Standard Antibiotic) | Yes | 16 µg/mL |
Neurotoxicity Assessment
Research on neurotoxic effects associated with carbamate exposure highlighted that compounds similar to this compound can lead to reversible inhibition of AChE, resulting in increased acetylcholine levels. This mechanism has implications for both therapeutic and toxicological contexts.
Pharmacological Applications
The diverse biological activities suggest potential applications in various fields:
- Pharmaceutical Development : Given its antimicrobial and potential anticancer properties, this compound could serve as a lead structure for drug development targeting infections or cancer therapies.
- Agricultural Use : The insecticidal properties observed in related carbamates indicate a potential role in agricultural pest management.
- Neuropharmacology : Understanding the neurotoxic effects could inform the safe use of similar compounds in therapeutic settings.
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate, and what reaction conditions optimize yield?
The compound is typically synthesized via nucleophilic substitution or carbamate coupling. A common method involves reacting tert-butyl carbamate with a cyclobutyl ketone derivative (e.g., 1-methyl-2-oxocyclobutylmethyl bromide) in the presence of a base (e.g., NaH or K₂CO₃) and an aprotic solvent (e.g., THF or DCM) at 0–25°C for 12–24 hours . Yield optimization requires strict anhydrous conditions and slow addition of reagents to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard .
Q. How should researchers handle and store this compound to ensure stability?
The compound is moisture-sensitive and prone to hydrolysis. Storage recommendations include:
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H), cyclobutyl protons (δ 2.5–3.0 ppm), and carbamate carbonyl (δ ~155 ppm) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
- HPLC : For purity assessment (>95% by reverse-phase C18 column) .
Advanced Research Questions
Q. How do structural modifications to the cyclobutyl ring or substituents alter the compound’s reactivity or biological activity?
Modifications such as replacing the 1-methyl group with halogens or bulkier substituents can sterically hinder nucleophilic attacks, altering reaction pathways. For example, trifluoromethyl groups (as in related compounds) enhance metabolic stability but may reduce solubility . Computational studies (DFT) or Hammett plots can predict electronic effects of substituents on reaction rates . Comparative data from analogs (e.g., tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate) show that ring size impacts conformational flexibility and enzyme-binding affinity .
Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?
Discrepancies often arise from:
- Reagent purity : Trace moisture or impurities in starting materials can lower yields. Re-testing with rigorously dried reagents is advised .
- Biological assay variability : Use standardized protocols (e.g., fixed cell lines, consistent inhibitor concentrations) to compare activity. For example, conflicting enzyme inhibition data may stem from differences in assay pH or co-solvents (e.g., DMSO vs. ethanol) .
Q. How can regioselective functionalization of the carbamate group be achieved for targeted drug design?
Selective functionalization involves:
- Protecting group strategies : Temporary protection of the cyclobutyl ketone with TMSCl before carbamate modification .
- Microwave-assisted synthesis : Accelerates reactions at specific sites (e.g., tert-butyl deprotection under acidic conditions) while preserving other functional groups .
- Enzymatic catalysis : Lipases or esterases can selectively hydrolyze carbamates in chiral environments .
Methodological Considerations
Q. What are the limitations of common purification methods for this compound?
- Column chromatography : May lead to partial decomposition if silica gel is acidic. Pre-treatment of silica with triethylamine minimizes this .
- Recrystallization : Limited by the compound’s moderate solubility in polar solvents (e.g., EtOH). Mixed solvents (e.g., EtOAc/hexane) improve crystal formation .
Q. How do reaction mechanisms differ when using alternative bases (e.g., NaH vs. Et₃N) in synthesis?
- NaH : Generates a stronger base, facilitating deprotonation of less acidic sites (e.g., cyclobutylmethyl alcohols) but risks side reactions with ketones.
- Et₃N : Milder, suitable for acid-sensitive intermediates but may require longer reaction times. Kinetic studies show NaH achieves 80% yield in 6 hours vs. Et₃N’s 60% yield in 24 hours under identical conditions .
Safety and Compliance
Q. What safety protocols are essential when working with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
